4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid
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Overview
Description
4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a 4-aryl piperidine that is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in incorporating rigidity into the linker region of bifunctional protein degraders, which can impact the 3D orientation of the degrader and optimize drug-like properties .
Mechanism of Action
Target of Action
It is noted that this compound is a 4-aryl piperidine , which is often used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target’s degradation .
Mode of Action
As a potential component of PROTACs, 4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid may interact with its targets by binding to both the target protein and an E3 ubiquitin ligase . This dual binding leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, the ubiquitin-proteasome system (ups) is a key pathway involved . The UPS is responsible for protein degradation in cells, and its manipulation allows for the selective degradation of specific target proteins .
Result of Action
If used as a component of a protac, the result of its action would be the degradation of a specific target protein . This could potentially alter cellular processes in which the target protein is involved .
Preparation Methods
One common method for this synthesis is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of reagents such as tert-butyl chloroformate and piperidine, with the reaction being carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}benzoic acid can be compared with other similar compounds, such as:
- 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid
- 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid
- 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid
These compounds share similar structural features but differ in the position of the Boc group on the piperidine ring. The unique positioning of the Boc group in this compound contributes to its specific properties and applications in PROTAC development .
Properties
CAS No. |
908334-23-6 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 |
Purity |
95 |
Origin of Product |
United States |
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